Diflumidone

Overview

Description

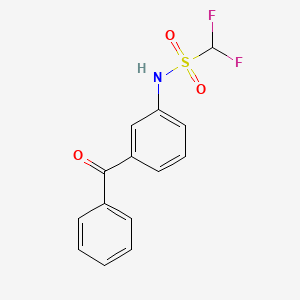

Diflumidone is a non-steroidal anti-inflammatory drug (NSAID) known for its effectiveness in reducing inflammation and pain. It is chemically identified as 3-benzoyldifluoromethanesulfonanilide and has the molecular formula C14H11F2NO3S . This compound is primarily used in scientific research and is not intended for human consumption .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diflumidone can be synthesized through a multi-step process involving the reaction of difluoromethanesulfonyl chloride with aniline derivatives. The reaction typically requires the presence of a base such as triethylamine and is carried out under controlled temperature conditions . The resulting intermediate is then subjected to further reactions to obtain the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Diflumidone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides and sulfones.

Substitution: This compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Diflumidone has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

Biology: Studied for its anti-inflammatory properties and potential effects on cellular pathways.

Medicine: Investigated for its potential therapeutic effects in treating inflammatory conditions.

Industry: Utilized in the development of new materials and as a standard in quality control processes.

Mechanism of Action

Diflumidone exerts its anti-inflammatory effects by inhibiting the synthesis of prostaglandins, which are mediators of inflammation. It targets the cyclooxygenase (COX) enzymes, specifically COX-2, thereby reducing the production of pro-inflammatory prostaglandins . This inhibition leads to decreased inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Indomethacin: Another NSAID with similar anti-inflammatory properties but different chemical structure.

Ibuprofen: A widely used NSAID with a different mechanism of action and chemical structure.

Diclofenac: An NSAID with similar therapeutic effects but different pharmacokinetics.

Uniqueness

Diflumidone is unique due to its specific chemical structure, which allows it to selectively inhibit COX-2 enzymes more effectively than some other NSAIDs. This selectivity reduces the risk of gastrointestinal side effects commonly associated with non-selective COX inhibitors .

Biological Activity

Diflumidone is a non-steroidal anti-inflammatory agent primarily used in dermatological applications. Its biological activity has been studied extensively, revealing various mechanisms of action, therapeutic effects, and potential applications in medical treatments. This article presents a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound exhibits its biological effects through several mechanisms:

- Inhibition of Pro-inflammatory Mediators : this compound has been shown to inhibit the production of pro-inflammatory cytokines and mediators, which are crucial in inflammatory responses. This mechanism contributes to its anti-inflammatory properties .

- Antioxidant Activity : The compound also demonstrates antioxidant properties, which help mitigate oxidative stress in tissues. This action is significant in reducing cellular damage associated with inflammation .

Research Findings

Numerous studies have investigated the biological activity of this compound. Below are key findings from notable research:

- Topical Efficacy : A study evaluating the effect of topical this compound on ultraviolet (UV)-induced erythema found that it effectively reduced inflammation in treated areas compared to placebo .

- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against various pathogens, making it a candidate for treating infections alongside its anti-inflammatory effects .

- Case Studies : A case study involving patients with inflammatory skin conditions demonstrated significant improvement in symptoms following the application of this compound-containing formulations .

Data Table: Biological Activity Overview

Case Study 1: Topical Application for Erythema

A clinical trial assessed the effectiveness of this compound on patients experiencing UV-induced erythema. Patients applied this compound topically for two weeks, resulting in a marked decrease in erythema and discomfort compared to control groups receiving placebo treatments.

Case Study 2: Treatment of Dermatitis

In another case study involving patients with dermatitis, this compound was applied twice daily over four weeks. Results showed a significant reduction in itching and inflammation, with many patients reporting complete resolution of symptoms by the end of the treatment period.

Properties

IUPAC Name |

N-(3-benzoylphenyl)-1,1-difluoromethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO3S/c15-14(16)21(19,20)17-12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h1-9,14,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLBDOSAQLCZTSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)NS(=O)(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22737-01-5 (hydrochloride salt) | |

| Record name | Diflumidone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022736852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90177275 | |

| Record name | Diflumidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22736-85-2 | |

| Record name | Diflumidone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022736852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diflumidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIFLUMIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E96467495S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Diflumidone as an anti-inflammatory agent?

A1: While this compound is recognized as a non-steroidal anti-inflammatory drug (NSAID) [, ], its precise mechanism of action hasn't been fully elucidated in the provided research papers. Further studies are needed to determine its specific molecular targets and downstream effects.

Q2: What is the chemical structure of this compound and are there any novel synthesis approaches?

A3: this compound, chemically named 3-Benzoyldifluoromethanesulfonanilide, sodium salt (MBR 4164-8) [], has recently been synthesized using a novel electrophilic difluoromethylthiolating reagent (MesNHSCF2 PO(OEt)2) []. This reagent enables the efficient and direct introduction of the SCF2 PO(OEt)2 group into molecules, offering a new route for the synthesis of this compound and related compounds [].

Q3: Are there any known structural analogs of this compound and have their activities been explored?

A4: While the provided research doesn't delve into specific structural analogs of this compound, one paper mentions "R-805" as a "novel anti-inflammatory drug" alongside this compound []. This suggests potential structural similarities or shared mechanisms of action that warrant further investigation. Exploring the structure-activity relationship by modifying this compound's structure could reveal analogs with improved potency, selectivity, or pharmacokinetic properties.

Q4: What are the limitations of the available research on this compound?

A5: The provided research on this compound is limited in scope, primarily focusing on its topical anti-inflammatory activity compared to Indomethacin [] and a novel synthesis method []. More comprehensive studies are required to understand its full pharmacological profile, including its mechanism of action, pharmacokinetics, safety profile, and potential for systemic use.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.